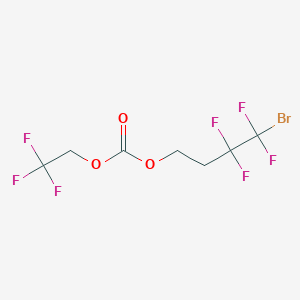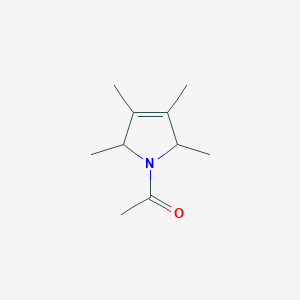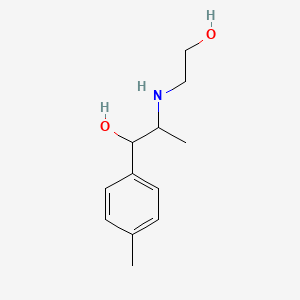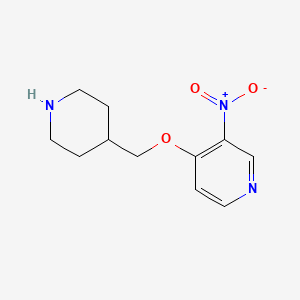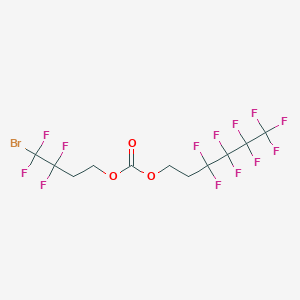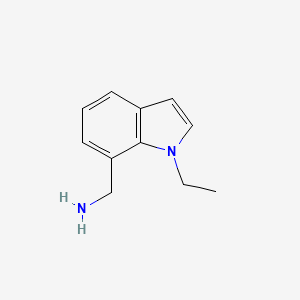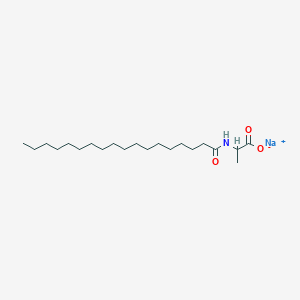
N-Octadecanoyl-L-alanine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecanoyl-L-alanine sodium salt is a chemical compound with the molecular formula C21H40NNaO3 and a molar mass of 377.53697 g/mol . It is also known by its systematic name, L-Alanine, N-(1-oxooctadecyl)-, sodium salt (1:1) . This compound is a derivative of L-alanine, a naturally occurring amino acid, and is characterized by the presence of an octadecanoyl group attached to the nitrogen atom of the alanine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecanoyl-L-alanine sodium salt typically involves the acylation of L-alanine with octadecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Octadecanoyl-L-alanine sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-alanine and octadecanoic acid.
Oxidation: It can undergo oxidation reactions, particularly at the octadecanoyl group, leading to the formation of corresponding carboxylic acids or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles in organic solvents.
Major Products Formed
Hydrolysis: L-alanine and octadecanoic acid.
Oxidation: Carboxylic acids or ketones derived from the octadecanoyl group.
Substitution: Compounds with different cations replacing the sodium ion.
Scientific Research Applications
N-Octadecanoyl-L-alanine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies related to membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as an additive in food processing
Mechanism of Action
The mechanism of action of N-Octadecanoyl-L-alanine sodium salt is primarily related to its amphiphilic properties. The compound can interact with lipid bilayers and proteins, affecting their structure and function. It can also form micelles and vesicles, which are useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with membrane proteins and lipid rafts, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Octadecanoyl-L-alanine: Similar structure but without the sodium ion.
N-Octadecanoyl-L-serine sodium salt: Similar structure with serine instead of alanine.
N-Octadecanoyl-L-glycine sodium salt: Similar structure with glycine instead of alanine.
Uniqueness
N-Octadecanoyl-L-alanine sodium salt is unique due to its specific combination of the octadecanoyl group and L-alanine, providing distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactants and emulsifying agents, as well as in studies involving membrane interactions .
Properties
Molecular Formula |
C21H40NNaO3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
sodium;2-(octadecanoylamino)propanoate |
InChI |
InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25;/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
ANDJZRCZLRGWPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



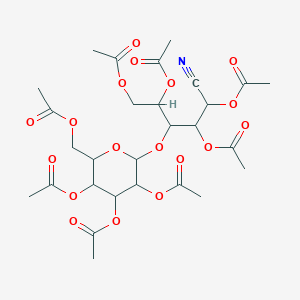
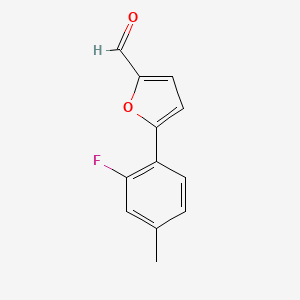
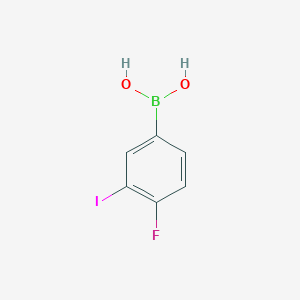
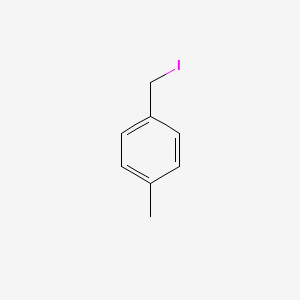
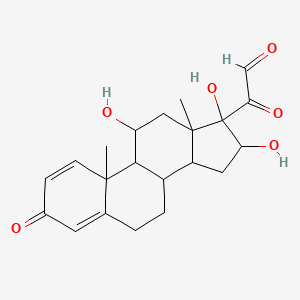
![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)

